
N-benzyl-2,6-dichloro-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2,6-dichloro-N-ethylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of benzyl, dichloro, and ethyl groups attached to a benzamide core. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,6-dichloro-N-ethylbenzamide typically involves the condensation of 2,6-dichlorobenzoyl chloride with N-ethylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,6-dichloro-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2,6-dichloro-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2,6-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Similar structure but lacks the dichloro and ethyl groups.
2,6-dichlorobenzamide: Contains the dichloro groups but lacks the benzyl and ethyl groups.
N-ethylbenzamide: Contains the ethyl group but lacks the benzyl and dichloro groups.
Uniqueness
N-benzyl-2,6-dichloro-N-ethylbenzamide is unique due to the combination of benzyl, dichloro, and ethyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and provides distinct reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C16H15Cl2NO |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-benzyl-2,6-dichloro-N-ethylbenzamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-19(11-12-7-4-3-5-8-12)16(20)15-13(17)9-6-10-14(15)18/h3-10H,2,11H2,1H3 |
InChI Key |
UOESRFLCLJDTJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


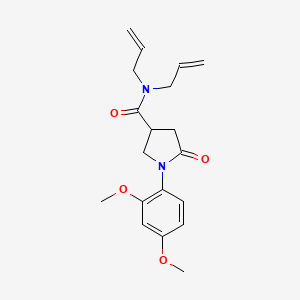
![3-fluoro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11172353.png)
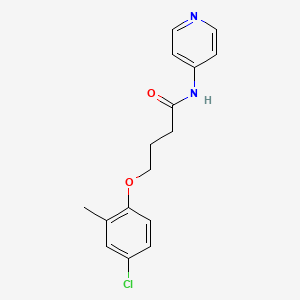
![1-(4-fluorophenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11172365.png)
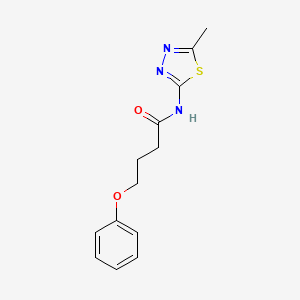
![1-(3-chloro-4-methylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11172373.png)
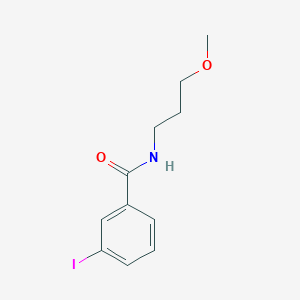
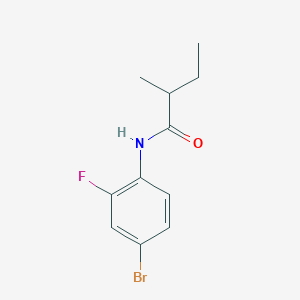
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide](/img/structure/B11172386.png)

![2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11172410.png)

![Ethyl 2-({[3-(dimethylamino)phenyl]carbonyl}amino)benzoate](/img/structure/B11172417.png)

